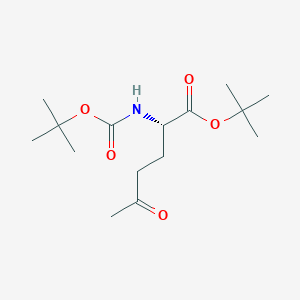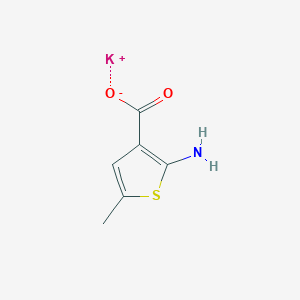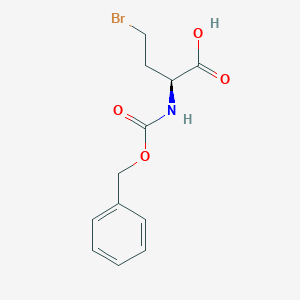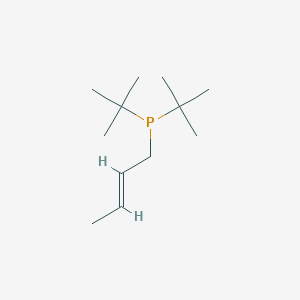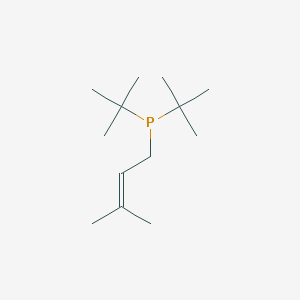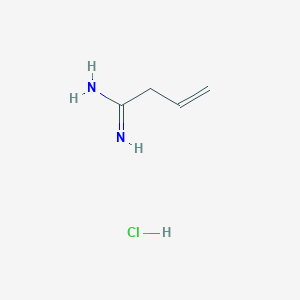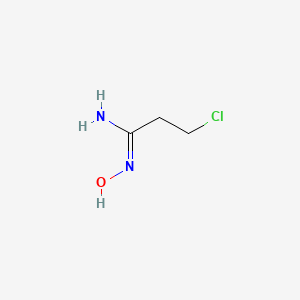
3-Chloro-N-hydroxy-propanimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-N-hydroxy-propanimidamide is a chemical compound belonging to the class of chlorinated hydroxyimidamides, which are derivatives of the hydroxypropanimidamide. This compound is used in a wide range of scientific research applications and has a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3-Chloro-N-hydroxy-propanimidamide has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds such as peptides, peptidomimetics, and peptidomimetic-based drugs. It has also been used as a catalyst for the synthesis of heterocyclic compounds. In addition, it has been used as a tool in the study of enzyme kinetics and enzyme inhibition.
Mecanismo De Acción
The mechanism of action of 3-Chloro-N-hydroxy-propanimidamide is not fully understood. It is believed to act as an inhibitor of enzyme activity by binding to the active site of the enzyme, thus preventing the enzyme from catalyzing the reaction. It is also believed to interact with the substrate, thus preventing it from binding to the active site of the enzyme.
Biochemical and Physiological Effects
3-Chloro-N-hydroxy-propanimidamide has been found to have a variety of biochemical and physiological effects. In laboratory studies, it has been found to inhibit the activity of enzymes involved in the metabolism of fatty acids, cholesterol, and glucose. It has also been found to inhibit the activity of enzymes involved in the synthesis of proteins and nucleic acids. In addition, it has been found to inhibit the activity of enzymes involved in the synthesis of prostaglandins and leukotrienes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Chloro-N-hydroxy-propanimidamide is a useful reagent for laboratory experiments due to its ability to inhibit enzyme activity. It is relatively easy to synthesize and is stable in a wide range of conditions. However, it is important to note that 3-Chloro-N-hydroxy-propanimidamide is a potent inhibitor of enzyme activity and should be used with caution. In addition, it is important to note that the exact mechanism of action of this compound is not fully understood and further research is needed in order to fully understand its effects.
Direcciones Futuras
There are a number of potential future directions for research on 3-Chloro-N-hydroxy-propanimidamide. First, further research is needed to better understand the mechanism of action of this compound. Second, further research is needed to determine the effects of this compound on other enzymes and biological pathways. Third, further research is needed to determine the effects of this compound on other biochemical and physiological processes. Fourth, further research is needed to determine the potential therapeutic applications of this compound. Finally, further research is needed to determine the potential toxicological effects of this compound.
Métodos De Síntesis
3-Chloro-N-hydroxy-propanimidamide is synthesized by a two-step process. In the first step, the hydroxypropanimidamide is reacted with chlorine gas to form the chlorinated hydroxyimidamide. In the second step, the chlorinated hydroxyimidamide is reacted with an aqueous solution of sodium hydroxide to form 3-Chloro-N-hydroxy-propanimidamide. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions.
Propiedades
IUPAC Name |
3-chloro-N'-hydroxypropanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClN2O/c4-2-1-3(5)6-7/h7H,1-2H2,(H2,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBVPQGCKFLBWNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCl)/C(=N/O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-N-hydroxy-propanimidamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![cis-Octahydro-pyrrolo[3,4-b]pyridine dihydrochloride; 95%](/img/structure/B6354229.png)
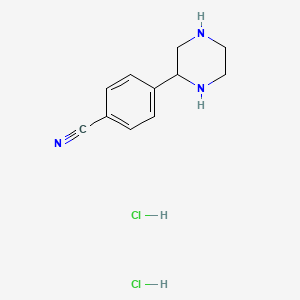

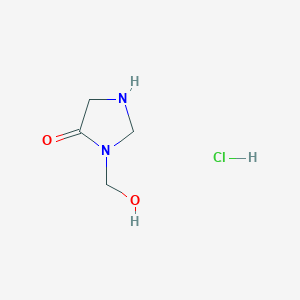
![2-Methyl-4,5,6,7-tetrahydro-thiazolo[5,4-c]pyridine hydrobromide](/img/structure/B6354246.png)
